molecular formula C7H10N2 B1299899 3-(2-Aminoethyl)pyridine CAS No. 20173-24-4

3-(2-Aminoethyl)pyridine

Cat. No. B1299899
CAS RN: 20173-24-4
M. Wt: 122.17 g/mol
InChI Key: NAHHNSMHYCLMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)pyridine is a compound that can be synthesized through various methods, including condensation reactions. It is structurally related to 2-aminopyridine derivatives, which are often used as intermediates in the synthesis of more complex molecules. These derivatives have been studied for their potential applications in various fields, such as corrosion inhibition and as ligands for metal ion complexation.

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 3-(2-Aminoethyl)pyridine, can be achieved through one-pot multicomponent condensation reactions. For instance, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were synthesized using aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions, which is an environmentally friendly approach . Similarly, 3,5-disubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 2-(aminomethyl)pyridine and 1,3-diones, demonstrating the versatility of pyridine derivatives in cyclization reactions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a complex pyridine derivative was determined using single-crystal X-ray diffraction, revealing coplanar arrangements of pyrazole, pyridine, and pyran rings . Additionally, vibrational spectroscopy, including FTIR and FTRaman, coupled with computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), can provide insights into the geometry and vibrational frequencies of 2-amino pyridine molecules .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, forming a wide range of compounds. For instance, imines of 3-amino-2-arylimidazo[1,2-a]pyridines can be synthesized through a one-pot, multi-component process involving 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione . Additionally, the synthesis of N-(3-aminopropyl) derivatives of a 14-membered tetraazamacrocycle containing pyridine has been reported, which can form complexes with metal ions like Ni2+, Cu2+, Zn2+, and Cd2+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For example, the corrosion inhibition efficiency of synthesized pyridine derivatives was found to increase with the concentration of the derivatives, indicating their potential use as corrosion inhibitors . The stability constants of metal complexes formed with pyridine derivatives can vary significantly, with copper(II) complexes exhibiting very high stability . Vibrational spectroscopy studies provide detailed information on the influence of substituents like the amino group on the vibrational modes of the pyridine ring .

Scientific Research Applications

1. Two-Dimensional Heteronuclear Coordination Polymers

  • Application Summary: “3-(2-Aminoethyl)pyridine” is used in the construction of two-dimensional heteronuclear coordination polymers. These polymers are formulated with cyanide and “3-(2-Aminoethyl)pyridine” ligands .
  • Methods of Application: The Ni(II) and Pd(II) ions are coordinated with four cyanide-carbon atoms in square planar geometries. The Cd(II) ions are bridged by “3-(2-Aminoethyl)pyridine” ligands to generate [Cd2(3aepy)2]2+ cation and adjacent cations are further linked to cyanide ligands from [Ni(μ-CN)4]2− anion, generating corrugated rectangular grid-like 2D sheets .
  • Results or Outcomes: The most remarkable properties of the complexes are the existence of the intermolecular C–H⋯M interactions between M(II) and hydrogen atoms of the “3-(2-Aminoethyl)pyridine” ligands (M(II) = Ni and Pd) .

2. Synthesis of Urea

  • Application Summary: “3-(2-Aminoethyl)pyridine” has been used in the synthesis of urea .

Safety And Hazards

3-(2-Aminoethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHHNSMHYCLMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357538
Record name 3-(2-Aminoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)pyridine

CAS RN

20173-24-4
Record name 3-(2-Aminoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LAH (1.90 g, 50 mmol) was suspended in diethyl ether (150 ml), and a solution of 3-pyridylacetonitrile (5.91 g, 50 mmol, 1.0 eq) in diethyl ether (150 ml) was added at room temperature. The mixure was stirred at room temperature for 14 hours. To this reaction mixture were successively added water (1.9 ml), a 15% aqueous sodium hydroxide solution (1.9 ml) and water (5.7 ml). The resulting precipitate was filtered through Celite and washed with diethyl ether, which was followed by concentration under reduced pressure. The obtained residue was subjected to column chromatography (chloroform/methanol=30/1-chloroform/methanol/triethylamine=8/2/0.1) to give 2-(3-pyridyl)ethylamine (2.39 g, 39%) as a colorless oil.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 2-(pyridin-3-yl)acetonitrile (1 g, 8.47 mmol, 1.00 equiv), Raney nickel (1 g, 17.24 mmol, 1.00 equiv) and ammonium hydroxide (3 mL) in methanol (15 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight. The catalyst was removed by filtration through a pad of Celite and washed with several portions of methanol. The filtrate and washings were combined and concentrated under vacuum to give 940 mg (45%) of 2-(pyridin-3-yl)ethanamine as a yellow oil. LC-MS: (ES, m/z): 164 [M+CH3CN+H]+, 123 [M+H]+, 106.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)pyridine
Reactant of Route 2
3-(2-Aminoethyl)pyridine
Reactant of Route 3
3-(2-Aminoethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(2-Aminoethyl)pyridine
Reactant of Route 5
3-(2-Aminoethyl)pyridine
Reactant of Route 6
3-(2-Aminoethyl)pyridine

Citations

For This Compound
63
Citations
GS Kürkçüoğlu, OZ Yeşilel, E Sayın, O Şahin - Journal of Inorganic and …, 2021 - Springer
Two new heteronuclear (Ni/Cd and Pd/Cd) 2D coordination polymers formulated as namely {[Cd(μ-3aepy) 2 Ni(μ-CN) 2 (CN) 2 ]⋅2H 2 O} n (1) and [Cd(3aepy)Pd(μ 4 -CN) 4 ] n (2) (…
Number of citations: 2 link.springer.com
M Dukat, A Ramunno, R Banzi, MI Damaj… - Bioorganic & medicinal …, 2005 - Elsevier
3-(2-Aminoethyl)pyridine analogs as α4β2 nicotinic cholinergic receptor ligands - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF …
Number of citations: 8 www.sciencedirect.com
J Kuchár, M Miklošová, J Černák, LR Falvello - Journal of Molecular …, 2014 - Elsevier
Three novel Cu(II) compounds Cu(2aepy)Pd(CN) 4 (1), Cu(3aepy)Pd(CN) 4 H 2 O (2) and [Cu(4aepy) 2 (H 2 O) 2 ][Pd(CN) 4 ] (3) (Xaepy = X(2-aminoethylpyridine), X = 2,3,4) were …
Number of citations: 7 www.sciencedirect.com
D Karaağaç, GS Kürkçüoğlu, M Şenyel… - Journal of Molecular …, 2017 - Elsevier
In this study, three new complexes (4aepyH) 2 [Ni(CN) 4 ] (1), (4aepyH) 2 [Pd(CN) 4 ] (2) and (4aepyH) 2 [Pt(CN) 4 ] (3) [4aepy = 4-(2-aminoethyl)pyridine] have been synthesized and …
Number of citations: 6 www.sciencedirect.com
MM Robison, BL Robison - Journal of the American Chemical …, 1955 - ACS Publications
Treatment of 7-azaindole (I) with methyl J>-toluenesulfonate produced 7-methyl--pyrrolo [2, 3-b] pyridinium^-toluene sulfonate (Ila), which, on treatment with aqueous base, loses the …
Number of citations: 51 pubs.acs.org
KJ Liska, AS Tadepalli - Journal of Pharmaceutical Sciences, 1968 - Elsevier
As a continuation of the study of structure-activity relationships in LSD analogs, the ethyl esters and N,N-diethylamides of N-[2-(3-pyridyl)ethyl]-β-alanine and N-methyl-N-[2-(3-pyridyl)…
Number of citations: 5 www.sciencedirect.com
H Shimeno, S Bou, N Harada, A Toda… - Journal of Enzyme …, 1987 - Taylor & Francis
Single doses of DL-α-amino-β-(2-pyridine)propanoic acid (2-PA, 100mg/kg) significantly decreased the holoenzyme and apoenzyme activities of rat liver tryptophan pyrrolase (TP) and …
Number of citations: 3 www.tandfonline.com
NR Thimmegowda, C Park, B Shwetha… - Chemical biology & …, 2015 - Wiley Online Library
In this study, we have synthesized novel water soluble derivatives of natural compound aloe emodin 4(a–j) by coupling with various amino acid esters and substituted aromatic amines, …
Number of citations: 31 onlinelibrary.wiley.com
WM Albers, R Milani, K Tappura, T Munter… - International Journal of …, 2013 - mdpi.com
Pyridyl derivatives of lipoic acid were prepared as ligands for the study of the interaction with thyroxine (T4). Thin self-assembled films of the ligands were prepared in 70% ethanol on …
Number of citations: 4 www.mdpi.com
D Sivanesan, B Seo, CS Lim, D Choi, T Kim… - Polymer …, 2020 - pubs.rsc.org
Latent metathesis catalysts are very important in ring-opening metathesis polymerization (ROMP) because they provide access to high-tech thermoset polymers from dicyclopentadiene (…
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.